

# Zoniclezole: A Technical Guide to Its Chemical Structure and Properties

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **Zoniclezole**

Cat. No.: **B056389**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Dated: December 12, 2025

## Abstract

**Zoniclezole**, also known by its developmental code CGS 18416A, is a compound identified for its potential anticonvulsant properties.<sup>[1]</sup> This technical guide provides a comprehensive overview of the chemical structure of **Zoniclezole**, including its nomenclature, key identifiers, and physicochemical properties. Due to the limited availability of detailed public information on **Zoniclezole**, this document also outlines a plausible synthetic pathway based on established organic chemistry principles for related benzisoxazole compounds and details a published analytical protocol for its quantification in biological matrices. It is important to distinguish **Zoniclezole** from other similarly named but structurally distinct drugs such as Zonisamide and Zopiclone to ensure clarity in research and development. This guide aims to consolidate the available technical data for professionals engaged in neurological drug discovery and development.

## Chemical Structure and Identification

**Zoniclezole** is a heterocyclic compound featuring a benzisoxazole core linked to an ethyl-imidazole moiety. Chemically, it is designated as 5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole. The molecule contains a chiral center at the ethyl bridge, and it exists as a racemic mixture.<sup>[2]</sup>

The fundamental structural and identifying information for **Zoniclezole** is summarized in the table below.

| Identifier        | Value                                                                              | Reference           |
|-------------------|------------------------------------------------------------------------------------|---------------------|
| IUPAC Name        | 5-chloro-3-(1-imidazol-1-ylethyl)-1,2-benzoxazole                                  |                     |
| Synonyms          | CGS 18416A, zoniclezol, zoniclezolum                                               | <a href="#">[3]</a> |
| CAS Number        | 121929-20-2                                                                        |                     |
| Molecular Formula | C <sub>12</sub> H <sub>10</sub> ClN <sub>3</sub> O                                 | <a href="#">[2]</a> |
| Molecular Weight  | 247.68 g/mol                                                                       | <a href="#">[2]</a> |
| SMILES            | CC(C1=NOC2=C1C=C(C=C2)Cl)N3C=CN=C3                                                 |                     |
| InChI             | InChI=1S/C12H10ClN3O/c1-8(16-5-4-14-7-16)12-10-6-9(13)2-3-11(10)17-15-12/h2-8H,1H3 |                     |
| InChIKey          | QMKRARTVXMQOBW-UHFFFAOYSA-N                                                        |                     |
| Stereochemistry   | Racemic                                                                            | <a href="#">[2]</a> |

## Physicochemical Properties

The physicochemical properties of **Zoniclezole** and its hydrochloride salt are crucial for its formulation and delivery. The available data, primarily from computational models and supplier information for the hydrochloride form, are presented below.

| Property                     | Value                                | Notes    |
|------------------------------|--------------------------------------|----------|
| Appearance                   | Solid powder (hydrochloride salt)    | [3]      |
| Solubility                   | Soluble in DMSO (hydrochloride salt) | [3]      |
| XLogP3                       | 2.5                                  | Computed |
| Hydrogen Bond Donor Count    | 0                                    | Computed |
| Hydrogen Bond Acceptor Count | 4                                    | Computed |
| Rotatable Bond Count         | 2                                    | Computed |

## Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of **Zoniclezole** is not readily available in the public literature, a plausible synthetic route can be devised based on established methods for the formation of 3-substituted-1,2-benzisoxazoles. The core of this synthesis involves the creation of the benzisoxazole ring system from a substituted benzaldehyde.

A potential logical workflow for the synthesis of **Zoniclezole** is outlined below.



[Click to download full resolution via product page](#)

A plausible synthetic workflow for **Zoniclezole**.

## Pharmacology and Mechanism of Action

**Zoniclezole** has been identified as a potential anticonvulsant.<sup>[1]</sup> However, detailed studies on its specific mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates, are not extensively documented in publicly accessible scientific literature.

Anticonvulsant drugs typically exert their effects through one or more of the following mechanisms:

- Modulation of voltage-gated ion channels: Primarily by blocking sodium (Na<sup>+</sup>) or calcium (Ca<sup>2+</sup>) channels to reduce neuronal excitability.<sup>[4]</sup>
- Enhancement of GABAergic inhibition: By augmenting the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors.<sup>[4]</sup>
- Attenuation of glutamatergic excitation: By blocking the action of the excitatory neurotransmitter glutamate at its receptors (e.g., NMDA, AMPA).<sup>[5]</sup>

Without specific preclinical or clinical data for **Zoniclezole**, its precise mechanism remains to be elucidated.

## Experimental Protocols

### Quantitative Analysis in Human Plasma

A sensitive method for the determination of **Zoniclezole** (as CGS 18416A) in human plasma has been developed and validated, utilizing capillary gas chromatography/mass spectrometry (GC/MS).<sup>[1]</sup>

Methodology:

- Internal Standard: A stable isotope-labeled version of CGS 18416A is used as the internal standard.<sup>[1]</sup>
- Sample Preparation:
  - Acidify 1 mL of plasma sample.
  - Wash with a pentane/ethyl acetate mixture.

- Perform a liquid-liquid extraction at pH 11 with pentane/ethyl acetate.[[1](#)]
- Concentrate the resulting extract.
- GC/MS Analysis:
  - Separation: Utilize a thick film methylsilicone capillary column.[[1](#)]
  - Mass Spectrometry: Operate under positive ion ammonia chemical ionization (CI) conditions.
  - Detection: Use selected ion monitoring (SIM) of the protonated molecular ions ( $m/z$  = 248 for CGS 18416A and  $m/z$  = 252 for the internal standard).[[1](#)]

**Performance:**

- Limit of Quantification: 0.2 ng/mL[[1](#)]
- Validated Concentration Range: 0.2-51 ng/mL[[1](#)]



[Click to download full resolution via product page](#)

Workflow for the quantitative analysis of **Zoniclezole**.

## Conclusion

**Zoniclezole** (CGS 18416A) is a racemic benzisoxazole derivative with potential anticonvulsant activity. This guide has consolidated the available information on its chemical structure, identifiers, and physicochemical properties. While a specific synthesis protocol is not publicly documented, a logical pathway has been proposed. A validated GC/MS method for its quantification in plasma provides a crucial tool for pharmacokinetic studies. However, significant gaps remain in the public understanding of its detailed pharmacological profile, including its specific mechanism of action and data from in vivo anticonvulsant models. Further research is required to fully characterize the therapeutic potential of this compound.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Quantitative determination of a new anticonvulsant (CGS 18416A) in human plasma using capillary gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A novel anticonvulsant mechanism via inhibition of complement receptor C5ar1 in murine epilepsy models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anticonvulsant and biochemical activity of CGS 8216 and CGS 9896 in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. epilepsysociety.org.uk [epilepsysociety.org.uk]
- To cite this document: BenchChem. [Zoniclezole: A Technical Guide to Its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056389#what-is-the-chemical-structure-of-zoniclezole>

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)